1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride
Overview
Description
1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Biological Activities of Cyclopropanes :
- Cyclopropanes, which are structurally similar to a part of 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride, have been studied extensively due to their presence in natural and biologically active products. These compounds are known for their high ring strain, which facilitates unique chemical reactions. The literature has explored various [2+1]-type cyclopropanation reactions, highlighting the synthetic utility of cyclopropanes in modifying biologically active compounds and creating new molecular structures with potential therapeutic applications (Kamimura, 2014).
Applications in Fruit Preservation and Ripening :
- Research has explored the use of 1-Methylcyclopropene (1-MCP), a compound related to cyclopropane, in inhibiting ethylene perception in fruits and vegetables. This inhibition aids in delaying ripening and senescence processes, thereby preserving the quality of fresh produce (Li et al., 2016). The wide-ranging effects of 1-MCP on different fruit species indicate the potential of cyclopropane-related compounds in agricultural and food science applications.
Environmental Impact and Toxicological Studies :
- Tetrahydrofuran (THF), a functional group present in this compound, has been the subject of environmental and toxicological studies. These studies have examined the hazards, exposures, and risks associated with THF, revealing its polar nature, moderate acute toxicity, and potential for environmental persistence (Fowles et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
1-(oxolan-2-yl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-7(3-4-7)6-2-1-5-9-6;/h6H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVCHXDITPVEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.